AM-5262's 2-5x Greater Potency for GLP-1 and GIP Secretion vs. AM-1638
In a direct head-to-head comparison, AM-5262 demonstrated significantly enhanced potency for stimulating the secretion of the incretin hormones GLP-1 and GIP from rat intestinal cells compared to the earlier full agonist AM-1638 [1].
| Evidence Dimension | Potency for GLP-1 and GIP secretion |
|---|---|
| Target Compound Data | Potency: 2-5 fold greater than AM-1638 |
| Comparator Or Baseline | AM-1638 (Potency reference) |
| Quantified Difference | 2-5 fold higher potency |
| Conditions | Isolated primary rat intestinal cells |
Why This Matters
This demonstrates AM-5262's superior efficacy at the cellular level, which is a key driver of its improved in vivo performance.
- [1] Wang Y, et al. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Med Chem Lett. 2013;4(6):551-555. View Source
